4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 1,3,4-thiadiazole ring, which is further substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with pentan-3-yl group: The thiadiazole ring is then alkylated with pentan-3-yl halide in the presence of a base such as potassium carbonate.
Formation of benzamide: The final step involves the condensation of the substituted thiadiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted benzamides.
Scientific Research Applications
4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit specific enzymes in pathogens.
Agricultural Science: The compound is studied for its potential use as a pesticide or herbicide, targeting specific biochemical pathways in pests or weeds.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as succinate dehydrogenase, disrupting the metabolic pathways in microorganisms or pests.
Receptor Binding: It may bind to specific receptors in biological systems, altering cellular signaling pathways and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pentan-3-yl)benzamide: Lacks the thiadiazole ring, potentially altering its biological activity.
N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the chloro substitution on the benzene ring, which may affect its reactivity and binding affinity.
Uniqueness
4-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the chloro group and the thiadiazole ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H16ClN3OS |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-chloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(4-2)13-17-18-14(20-13)16-12(19)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
InChI Key |
OJRJXJUPKBRYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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